molecular formula C10H11F2NO B6588645 3-(2,5-difluorophenyl)morpholine CAS No. 1270339-51-9

3-(2,5-difluorophenyl)morpholine

Cat. No.: B6588645
CAS No.: 1270339-51-9
M. Wt: 199.2
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Description

3-(2,5-Difluorophenyl)morpholine is a heterocyclic compound featuring a morpholine ring (a six-membered ring containing one oxygen and one nitrogen atom) substituted at the 3-position with a 2,5-difluorophenyl group.

Key properties inferred from related compounds include:

  • Thermal Stability: Fluorinated aromatic compounds, such as DFPDAEHPQD (a structurally complex derivative with a 2,5-difluorophenyl group), exhibit stability up to 300°C due to strong C–F bonds .

Properties

CAS No.

1270339-51-9

Molecular Formula

C10H11F2NO

Molecular Weight

199.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-difluorophenyl)morpholine can be achieved through several methods. One common approach involves the reaction of 2,5-difluoroaniline with epichlorohydrin to form an intermediate, which is then treated with morpholine under basic conditions to yield the desired product . The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like ethanol or methanol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Difluorophenyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2,5-Difluorophenyl)morpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 3-(2,5-difluorophenyl)morpholine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the difluorophenyl group can enhance the compound’s binding affinity and selectivity for its target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and biological distinctions between 3-(2,5-difluorophenyl)morpholine and analogous compounds:

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Core Structure Key Substituents Molecular Weight Biological Activity (IC₅₀ or Target) Thermal Stability Applications Reference
This compound Morpholine 2,5-Difluorophenyl ~255.3* Not explicitly reported Likely >250°C† Pharma, Materials
DFPDAEHPQD Pyrano-quinoline-dione 2,5-Difluorophenyldiazenyl 419.42 Antitumor (HepG-2: 3.07 µg/mL) Stable up to 300°C Anticancer, Semiconductors
2-(2,5-Difluorophenyl)pyrrolidine Pyrrolidine 2,5-Difluorophenyl ~219.2‡ TRK kinase inhibitor (cancer) Not reported Oncology
3-(2,6-Difluorophenyl)quinazolin-4-one Quinazolinone 2,6-Difluorophenyl 448.0 Not explicitly reported Not reported Research chemical
4-Tert-butyl-2-(2,5-difluorophenyl)morpholine Morpholine 2,5-Difluorophenyl, tert-butyl 255.3 Not reported Not reported Pharma intermediates

*Estimated based on analogous morpholine derivatives.
†Inferred from C–F bond stability in fluorinated aromatics.
‡Calculated for hydrochloride salt.

Key Comparison Points

Core Structure and Polarity: Morpholine vs. Quinazolinone vs. Pyrano-quinoline-dione: Quinazolinones are planar aromatic systems, while DFPDAEHPQD’s fused pyrano-quinoline-dione core introduces rigidity and extended π-conjugation, relevant for semiconducting or DNA-intercalating properties .

Substituent Effects: Fluorine Position: The 2,5-difluorophenyl group (meta-fluorines) in the target compound vs. 2,6-difluorophenyl (ortho-fluorines) in compound 75 () alters electronic distribution. Meta-substitution may reduce steric hindrance, favoring interactions with enzymatic pockets .

Biological Activity :

  • Antitumor Activity : DFPDAEHPQD demonstrates potent cytotoxicity (IC₅₀ = 3.07 µg/mL against HepG-2 cells), likely due to its diazenyl group and extended aromatic system enabling DNA intercalation or topoisomerase inhibition .
  • Kinase Inhibition : Pyrrolidine derivatives (e.g., 2-(2,5-Difluorophenyl)pyrrolidine) act as TRK kinase inhibitors, suggesting that the target morpholine analogue could be repurposed for similar oncology targets with modified selectivity .

Thermal and Electronic Properties: DFPDAEHPQD’s thermal stability up to 300°C is attributed to strong C–F bonds and a polycrystalline structure. The target morpholine derivative, with fewer fused rings, may exhibit lower stability but greater synthetic accessibility .

Stereochemical Considerations :

  • Enantiomers of 2-(2,5-difluorophenyl)pyrrolidine () show that chirality can critically influence biological activity. The target compound’s 3-substituted morpholine lacks chiral centers unless additional substituents are introduced .

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